3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetylpyridine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridine or pyrazole rings, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
- 3,4-Dimethyl-1-(pyridin-3-yl)-1H-pyrazol-5(4H)-one
- 3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
Uniqueness
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is unique due to the specific positioning of the methyl groups and the pyridine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
90840-09-8 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-8(2)12-13(10(7)14)9-5-3-4-6-11-9/h3-7H,1-2H3 |
InChI Key |
XGVRAEPYAXMTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=CC=N2)C |
Origin of Product |
United States |
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